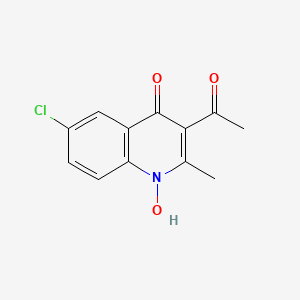

3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinolinone derivatives typically involves modifications to the quinoline structure, such as acetylation, methylation, and chlorination. While there is no direct synthesis mentioned for 3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone, related synthesis pathways include reactions involving acetyl and chloro substitutions on quinolinone structures. For instance, the Vilsmeier-Haack reaction has been employed in the synthesis of 3-acetylquinolinones, which could be a starting point for further substitutions to achieve the desired compound (Ibrahim et al., 2013).

Molecular Structure Analysis

Quinolinone derivatives exhibit a range of molecular structures due to variations in substitution patterns. The structure of these compounds typically involves conjugated systems, affecting their electronic and optical properties. For instance, the study of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (a related compound) provides insights into the molecular structure through FT-IR spectroscopic analyses, indicating significant aspects such as dipole moments and HOMO-LUMO energy gaps (Ismail et al., 2013).

Chemical Reactions and Properties

Quinolinones undergo various chemical reactions, including nucleophilic substitutions and ring transformations. For example, quinolinone derivatives can undergo chlorine substitution reactions under certain conditions, illustrating their reactivity and the influence of substituents on their chemical behavior (Ahmad et al., 1965). These reactions are crucial for modifying the chemical structure and properties of quinolinone compounds.

Scientific Research Applications

Synthetic Chemistry Applications

3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone and its derivatives have been utilized as key intermediates in the synthesis of complex heterocyclic compounds. For instance, the reactions of heterocyclic quinone methides have demonstrated the potential of related quinolinone derivatives in forming dimeric structures and Diels-Alder cycloadditions products, showcasing their versatility in synthetic organic chemistry (Chauncey & Grundon, 1990). Similarly, quinoxaline derivatives, including those related to 3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone, have been engaged in nucleophilic reactions, yielding a variety of compounds with potential applicability in materials science and pharmaceutical chemistry (Badr et al., 1983).

Material Science and Analytical Applications

In material science and analytical chemistry, derivatives of 3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone have been employed as reagents. For example, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been highlighted as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, indicating the compound's utility in enhancing detection sensitivity in analytical methodologies (Yamaguchi et al., 1985).

Biological Activity

Research into metal chelates of 8-hydroxy-5-quinolyl ketone oxime and its derivatives has shed light on their bactericidal properties, with studies demonstrating the synthesis and characterization of metal complexes that exhibit biological activity against bacteria. This line of research underscores the potential of 3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone derivatives in developing new antimicrobial agents (Khalil et al., 1988).

properties

IUPAC Name |

3-acetyl-6-chloro-1-hydroxy-2-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-6-11(7(2)15)12(16)9-5-8(13)3-4-10(9)14(6)17/h3-5,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAWRDPTHHQBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1O)C=CC(=C2)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-6-chloro-1-hydroxy-2-methylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5504727.png)

![4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504736.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5504757.png)

![8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504770.png)

![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504774.png)

![4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5504805.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5504807.png)

![2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5504814.png)

![methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5504821.png)